![molecular formula C8H8O B143793 Acetophenone-d8 CAS No. 19547-00-3](/img/structure/B143793.png)
Acetophenone-d8
Overview
Description
Acetophenone-d8, also known as 1-(Phenyl-2,3,4,5,6-d5)ethanone-2,2,2-d3, is a deuterium-labeled form of acetophenone . It is an organic compound with a simple structure . It is commonly used in chemical research and analysis .
Synthesis Analysis
Acetophenone has been utilized in the synthesis of many heterocyclic compounds . It is an interesting synthon in most organic reactions . It is commercially available or readily accessible, making it an ideal synthon for multicomponent reactions including three- and four-component reactions .
Molecular Structure Analysis
The linear formula of Acetophenone-d8 is C6D5COCD3 . It has a molecular weight of 128.20 . The structure of Acetophenone-d8 is similar to that of Acetophenone, which is an organic compound with a simple structure .
Chemical Reactions Analysis
Acetophenone, and by extension Acetophenone-d8, is a useful precursor in organic reactions for the synthesis of heterocyclic compounds . It is used in multicomponent reactions . It is also a key building block in the synthesis of various chemicals and pharmaceuticals .
Physical And Chemical Properties Analysis
Acetophenone-d8 has a refractive index of n20/D 1.5322 (lit.), a boiling point of 202 °C (lit.), a melting point of 19-20 °C (lit.), and a density of 1.098 g/mL at 25 °C .
Scientific Research Applications
Organic Synthesis
Acetophenone-d8: is often used as a starting material in organic synthesis, particularly in teaching experiments to promote α-substitution reactions of acetophenone derivatives .
Heterocyclic Compound Synthesis
It serves as a precursor for the synthesis of various heterocyclic compounds via multicomponent reactions, which are crucial in medicinal chemistry .
Pharmacological Research
Acetophenone derivatives: have been studied for their pharmacological properties. While specific data on Acetophenone-d8 might be limited, its analogs have shown potential in drug development .
Safety and Hazards
Users should avoid contact with skin and eyes, and avoid inhalation of vapor or mist . It is also advised to keep away from sources of ignition and take measures to prevent the build-up of electrostatic charge . It is classified as a combustible liquid, harmful if swallowed, and can cause serious eye irritation .
Future Directions
Acetophenone and its derivatives, including Acetophenone-d8, are being studied for their potential applications in various areas of life sciences . They are analyzed as promising agrochemicals and useful scaffolds for drug research and development . The global requirement for Acetophenone is forecasted to increase, highlighting the need for efficient production methods .
Mechanism of Action
Target of Action
Acetophenone-d8, a deuterium-labeled compound of Acetophenone , is primarily targeted by the enzyme transaminase . This enzyme plays a crucial role in the metabolism of amino acids, which are the building blocks of proteins .
Mode of Action
The interaction of Acetophenone-d8 with its target, transaminase, results in the conversion of methylbenzylamine to Acetophenone . This process is enzymatic and is strongly affected by product inhibition, thus requiring the removal of Acetophenone from the media during its synthesis .
Biochemical Pathways
The biochemical pathways affected by Acetophenone-d8 are primarily related to the metabolism of amino acids . The compound’s interaction with transaminase affects the conversion of methylbenzylamine to Acetophenone . This process can have downstream effects on various biochemical pathways, particularly those involving the metabolism of amino acids .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Acetophenone, the non-deuterated form of acetophenone-d8, has been reported to have various biological activities such as anticancer, analgesic, antioxidant, cardioprotective, neuroprotective, and antidiabetic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acetophenone-d8. For instance, the enzymatic process of converting methylbenzylamine to Acetophenone is strongly affected by product inhibition, requiring the removal of Acetophenone from the media during its synthesis . This suggests that the concentration of Acetophenone in the environment can influence the efficacy of Acetophenone-d8’s action.
properties
IUPAC Name |
2,2,2-trideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-JGUCLWPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369262 | |
Record name | Acetophenone-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetophenone-d8 | |
CAS RN |
19547-00-3 | |
Record name | Acetophenone-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19547-00-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why does Acetophenone-d8 smell different from Acetophenone despite having almost identical structures?
A: This difference in odor perception challenges traditional "shape-based" theories of olfaction and supports the "vibrational theory." [] Research suggests that olfactory receptors might be sensitive to the vibrational frequencies of molecules rather than just their shape. [, ] Acetophenone and Acetophenone-d8, while structurally similar, exhibit different vibrational frequencies due to the mass difference between hydrogen and deuterium atoms. This difference in vibrational frequencies could lead to distinct interactions with olfactory receptors, resulting in the perception of different smells. []
Q2: How does the "inelastic electron tunnelling" mechanism explain the ability to smell Acetophenone-d8 differently from Acetophenone?
A: The "inelastic electron tunnelling" theory posits that odorant molecules interact with olfactory receptors by undergoing changes in their vibrational energy levels through electron transfer processes. [] This theory suggests that when an odorant molecule binds to an olfactory receptor, an electron can tunnel from a donor site to an acceptor site within the receptor. This tunneling event is "inelastic," meaning it involves energy exchange, causing the odorant molecule to transition between different vibrational energy levels. The specific vibrational frequencies of the odorant molecule influence the probability of these tunneling events. Since deuteration alters the vibrational frequencies of Acetophenone, the tunneling probabilities differ between Acetophenone and Acetophenone-d8, potentially leading to different signals being sent to the brain and thus different odor perceptions. []
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